

Spectroscopic Analysis of 8-Azaxanthine Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: 8-Azaxanthine monohydrate

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Abstract

8-Azaxanthine monohydrate ($C_4H_3N_5O_2 \cdot H_2O$), a purine analogue, is a compound of significant interest in biochemical and pharmacological research, primarily recognized for its role as an inhibitor of xanthine oxidase. A thorough understanding of its structural and electronic properties is crucial for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic analysis of **8-Azaxanthine monohydrate**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study of this and related compounds.

Chemical and Physical Properties

8-Azaxanthine monohydrate is a solid organic compound with the following key identifiers:

Property	Value
Chemical Formula	C ₄ H ₃ N ₅ O ₂ · H ₂ O
Molecular Weight	171.11 g/mol [1]
CAS Number	1468-26-4
Appearance	Solid

Spectroscopic Data

The following sections present the expected quantitative data from various spectroscopic analyses of **8-Azaxanthine monohydrate**. It is important to note that while some experimental data is available, particularly for UV-Vis and fluorescence, comprehensive experimental datasets for FT-IR, NMR, and Mass Spectrometry are not readily available in published literature. Therefore, the data presented here is a combination of available experimental values, theoretical predictions from computational studies[\[2\]](#)[\[3\]](#), and expected values based on the chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The table below lists the predicted vibrational frequencies for the key functional groups in **8-Azaxanthine monohydrate**.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3500 - 3200	O-H stretch (broad)	Water of hydration
3200 - 3000	N-H stretch	Amide and Triazole
1700 - 1650	C=O stretch	Amide (Uracil ring)
1640 - 1550	N-H bend	Amide and Triazole
1500 - 1400	C-N stretch	Purine ring system
1400 - 1200	C-O stretch	Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms in a molecule. The following are the predicted chemical shifts for **8-Azaxanthine monohydrate**.

^1H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~11.0 - 13.0	Singlet (broad)	N-H (Amide)
~7.0 - 8.0	Singlet	C-H (Triazole ring)
~3.3	Singlet (broad)	H ₂ O

^{13}C NMR (Carbon NMR)

Chemical Shift (δ , ppm)	Assignment
~160 - 170	C=O (Amide)
~140 - 150	C=N (Triazole ring)
~110 - 120	C-N (Purine ring)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. 8-Azaxanthine exhibits strong fluorescence.

Parameter	Wavelength (nm)	Conditions	Reference
Absorption Maximum (λ_{max})	~265	Neutral aqueous solution	[4]
Fluorescence Emission Maximum	~420	pH < 4.5	[4]
Fluorescence Emission Maxima	335 and 410	Slightly acidified methanol	[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

m/z	Interpretation
171.11	[M+H] ⁺ (Monohydrate)
154.04	[M+H] ⁺ (Anhydrous)
Fragments	Loss of H ₂ O, CO, N ₂ , HCN

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of **8-Azaxanthine monohydrate**.

FT-IR Spectroscopy

- **Sample Preparation:** A small amount of **8-Azaxanthine monohydrate** is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared Spectrometer.
- **Data Acquisition:**

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The spectrum is recorded in the mid-IR range (4000-400 cm^{-1}).
- Data is typically averaged over 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and peak picking are then performed.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **8-Azaxanthine monohydrate** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed for the sample.
 - A standard one-dimensional ^1H NMR spectrum is acquired.
 - The spectral width is set to cover the expected chemical shift range (e.g., 0-15 ppm).
 - The data is processed with Fourier transformation, phase correction, and baseline correction. The spectrum is referenced to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - A one-dimensional ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence.
 - A larger number of scans is required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
 - The spectral width is set to cover the expected chemical shift range (e.g., 0-200 ppm).

- Data processing is similar to that for ^1H NMR.

UV-Vis Spectroscopy

- Sample Preparation: A stock solution of **8-Azaxanthine monohydrate** is prepared in a suitable solvent (e.g., water or methanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).
 - The sample solution is placed in a quartz cuvette.
 - The absorbance is scanned over a range of wavelengths (e.g., 200-600 nm) to determine the absorption maximum (λ_{max}).

Mass Spectrometry

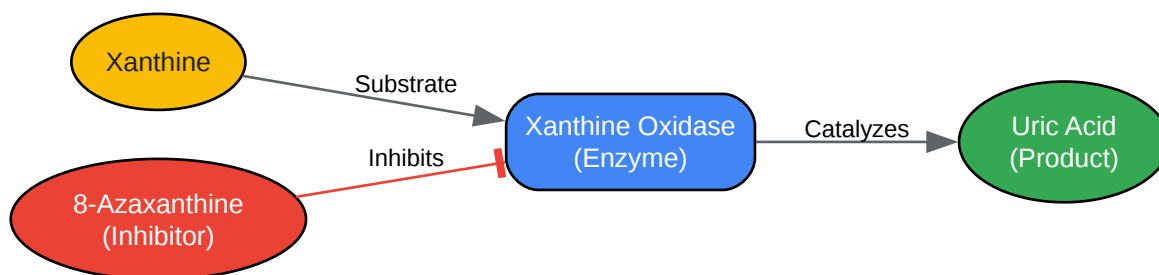
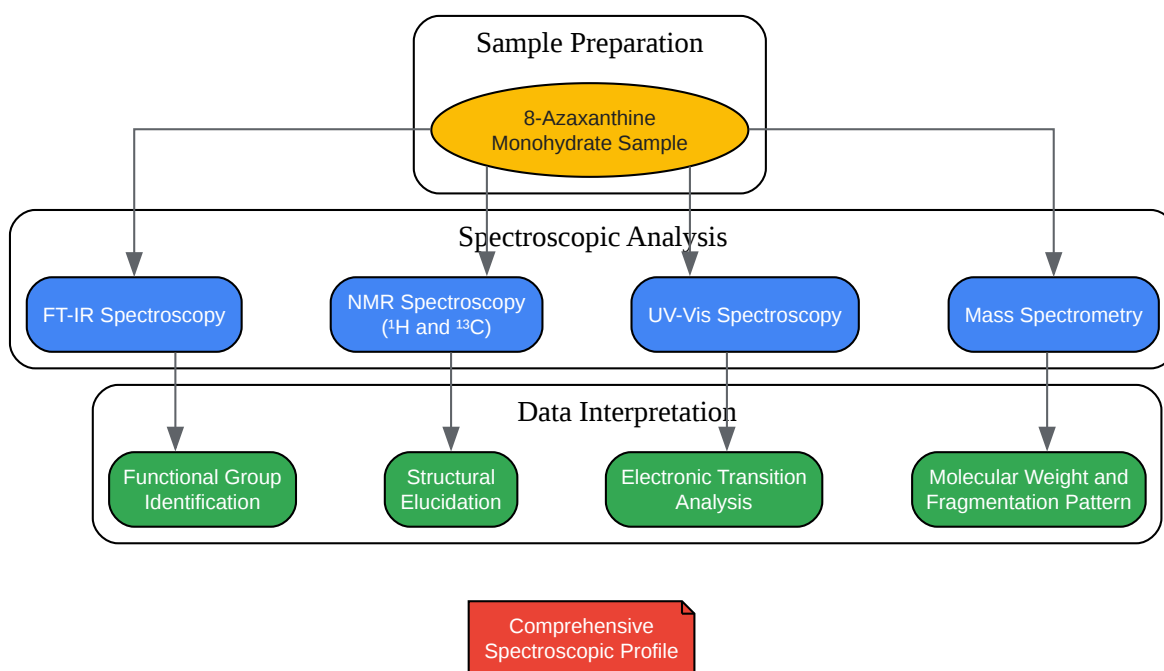
- Sample Preparation: A dilute solution of **8-Azaxanthine monohydrate** is prepared in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
 - The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - The full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-300).

- For fragmentation analysis (MS/MS), the parent ion (m/z 154 for the anhydrous form) is selected and fragmented using collision-induced dissociation (CID).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **8-Azaxanthine monohydrate**.



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